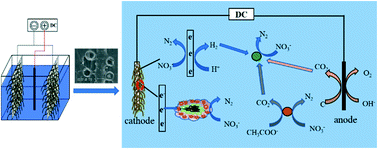Development of a novel palm fiber biofilm electrode reactor (PBER) for nitrate-contaminated wastewater treatment: performance and mechanism†
Environmental Science: Water Research & Technology Pub Date: 2020-01-10 DOI: 10.1039/C9EW00919A
Abstract
A novel palm fiber biofilm electrode reactor (PBER) was developed, and its denitrification mechanism was analyzed by investigating its denitrification performance, extracellular polymeric substances (EPS) and microbial community. The results showed that palm fiber is a stable and efficient electrode embedding material. Almost 100% nitrate removal efficiency was achieved at 250 mA m−2 with hardly any accumulation of nitrite and ammonium. Moreover, a low energy consumption of 3.84 × 10−3 kW h g−1 NO–N was obtained. It was confirmed that nitrate could be reduced by extracellular electron transfer through fulvic acid-like and humic acid-like substances in EPS. Also, EPS promoted the biofilm stability and microbial activity at the optimal current density. Furthermore, the hydrogen autotrophic denitrifying and electroactive bacteria were significantly enriched at 250 mA m−2. Thus, this study proposes an efficient BER for nitrate-contaminated wastewater treatment and provides an approach for the evaluation of the denitrification mechanism in bioelectrochemical systems.


Recommended Literature
- [1] Crystal structure and physical properties of (TTM-TTP)AuI2
- [2] Development and validation of a new sensor for methomyl detection†
- [3] MoP@MoO3 S-scheme heterojunction in situ construction with phosphating MoO3 for high-efficient photocatalytic hydrogen production
- [4] AIE-active multicolor tunable luminogens: simultaneous mechanochromism and acidochromism with high contrast beyond 100 nm†
- [5] Preparation of Ru–Pt bimetallic monolayer on nanoporous gold film electrode and its application as an ultrasensitive sensor for determination of methionine
- [6] Twist disclination loops in a bent-core nematic liquid crystal†
- [7] Determination of p,p′-DDT in commercial samples
- [8] Discussion
- [9] Novel single excitation dual-emission carbon dots for colorimetric and ratiometric fluorescent dual mode detection of Cu2+ and Al3+ ions†
- [10] Monodisperse and brightly luminescent CsPbBr3/Cs4PbBr6 perovskite composite nanocrystals†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 1718-53-2
-
CAS no.: 16420-30-7









